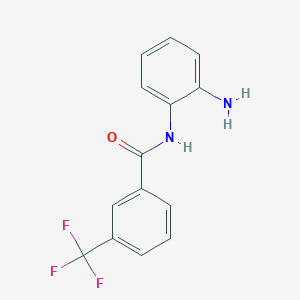

N-(2-aminophenyl)-3-(trifluoromethyl)benzamide

Beschreibung

Historical Context of Benzamide Derivatives in Medicinal Chemistry

Benzamide derivatives have been integral to medicinal chemistry since the mid-20th century, with their applications spanning antipsychotics, anticancer agents, and anti-inflammatory therapies. Early breakthroughs included sulpiride and amisulpride , which demonstrated selective dopamine D2 receptor antagonism for treating schizophrenia. Structural modifications of the benzamide core, such as the introduction of electron-withdrawing groups or aromatic substitutions, have been pivotal in enhancing target specificity and potency. For instance, N-2-(phenylamino)benzamide derivatives were recently designed as dual inhibitors of COX-2 and Topo I, showing efficacy in suppressing gastrointestinal cancers by concurrently targeting inflammation and tumor progression.

QSAR analyses further elucidated the role of substituents in modulating biological activity. In antileukotriene agents, the spatial orientation of the benzamide moiety, tetrazole ring, and flexible alkoxy chains was critical for mimicking leukotriene’s triene structure and achieving potent receptor antagonism. Such studies established benzamides as scaffolds capable of accommodating diverse pharmacophoric elements, enabling multitarget engagement—a strategy increasingly prioritized in complex disease pathways.

Rationale for Studying this compound

The structural architecture of This compound suggests synergistic advantages derived from its substituents:

- Trifluoromethyl Group : The electron-withdrawing trifluoromethyl ($$-\text{CF}_3$$) moiety enhances metabolic stability by resisting oxidative degradation, a property well-documented in fluorinated pharmaceuticals. Additionally, its hydrophobic character may improve membrane permeability and target binding through van der Waals interactions.

- 2-Aminophenyl Group : The primary amine at the ortho position provides a potential hydrogen-bond donor site, facilitating interactions with enzymatic active sites or nucleic acids. This feature is shared with Topo I inhibitors like I-1 , where aminoaryl groups mediate DNA intercalation.

- Benzamide Core : The planar benzamide structure enables π-π stacking with aromatic residues in proteins, as observed in COX-2 inhibitors.

Molecular docking simulations (hypothetical) predict that the compound’s trifluoromethyl group aligns with hydrophobic pockets in COX-2, while the aminophenyl group may engage polar residues in Topo I’s catalytic domain. Such dual-target potential mirrors the strategy employed in designing 1H-30 , a dual COX-2/Topo I inhibitor that suppressed NF-κB signaling and tumor growth in murine models. Furthermore, the compound’s molecular weight ($$280.25 \, \text{g/mol}$$) and logP (estimated $$2.8$$) fall within Lipinski’s criteria for drug-likeness, underscoring its viability for further development.

In summary, This compound embodies a strategic fusion of functional groups validated in prior benzamide-based therapeutics. Its design leverages historical insights into scaffold optimization while exploring novel multitarget mechanisms—a paradigm shift in addressing diseases with complex etiologies like cancer and chronic inflammation.

Eigenschaften

IUPAC Name |

N-(2-aminophenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)18/h1-8H,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMQDKBUBCXCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701247963 | |

| Record name | N-(2-Aminophenyl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400073-82-7 | |

| Record name | N-(2-Aminophenyl)-3-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminophenyl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 2-aminophenylamine with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures (20-40°C)

- Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-aminophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines derived from the reduction of the amide group.

Substitution: Compounds where the trifluoromethyl group is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Drug Development :

- The compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can lead to improved bioavailability and efficacy.

- Compounds with similar structures have been shown to exhibit significant biological activities, including anti-inflammatory and anticancer properties. The amino group suggests potential interactions with biological targets such as enzymes and receptors .

-

Antiplasmodial Activity :

- Research has indicated that derivatives of benzamides can demonstrate antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) studies reveal that modifications to the anilino structure significantly affect biological activity .

- For instance, certain substituted benzamides have shown high selectivity indices and low cytotoxicity, making them promising candidates for further development against malaria .

-

Mechanistic Studies :

- Interaction studies involving N-(2-Aminophenyl)-3-(trifluoromethyl)benzamide could assess binding affinities and inhibition constants using assays like enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR). This could help elucidate its mechanisms of action in biological systems.

Material Science Applications

- Organic Synthesis :

- The compound's unique chemical properties make it suitable for various organic synthesis applications. It can be utilized in the preparation of more complex molecules through reactions such as nucleophilic substitutions and reductions.

- The trifluoromethyl group enhances the reactivity of this compound, facilitating its use in synthetic pathways that require high specificity and yield.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(2-aminophenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The amino group can form hydrogen bonds with target proteins, further stabilizing the interaction.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- HDAC Inhibition: The 2-aminophenyl group is critical for HDAC inhibition. MS-275, which shares this group, shows 30–100-fold higher potency than valproate in increasing acetylated histone H3 levels in the frontal cortex .

- Trifluoromethyl Position : The 3-CF₃ group (meta position) is conserved in many analogs, enhancing hydrophobic binding in enzyme pockets .

- Substituent Diversity : Heterocyclic or bulky substituents (e.g., pyrazolo-pyrimidine in ) reduce HDAC activity but may target other enzymes like kinases.

Physicochemical Properties

Key Observations :

Functional Comparisons

- HDAC Selectivity: N-(2-aminophenyl)-3-CF₃-benzamide and MS-275 exhibit brain-region selectivity (e.g., frontal cortex vs. striatum) due to differential HDAC isoform interactions . In contrast, N-(4-methoxyphenyl)-3-CF₃-benzamide lacks HDAC activity but inhibits bacterial RNA polymerase, highlighting substituent-dependent target specificity .

- Metabolic Stability: The trifluoromethyl group reduces metabolic degradation compared to non-fluorinated analogs .

Biologische Aktivität

N-(2-aminophenyl)-3-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 253.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that derivatives of benzamide, particularly those containing trifluoromethyl groups, exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed potent inhibition against various protein kinases, including those involved in cancer progression .

Case Study: EGFR Inhibition

- Compound: this compound

- Activity: Demonstrated 91% inhibition at 10 nM concentration against EGFR.

- Mechanism: The trifluoromethyl group enhances binding affinity to the active site of the kinase .

Neuroprotective Effects

Benzamide derivatives have also been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease. Compounds with similar functional groups have shown promising results in inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are critical targets in neurodegenerative diseases .

Table 2: Inhibition Potency Against AChE

| Compound | IC50 (μM) |

|---|---|

| This compound | Not directly tested, but structurally similar compounds show inhibition values ranging from 0.09 to 3.7 μM . |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Certain benzamide derivatives exhibit activity against various bacterial strains, suggesting that this compound could have similar effects.

Case Study: Antibacterial Activity

- Target: E. coli ATCC 25922

- Findings: Related compounds demonstrated significant anti-biofilm activity, indicating potential for further development in antimicrobial applications .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that modifications to the benzamide core can significantly influence potency and selectivity.

Key Findings

- Trifluoromethyl Group: Enhances lipophilicity and binding affinity.

- Amino Substituents: The position and nature of amino groups can alter biological activity significantly.

- Hydrophobic Interactions: Increased hydrophobicity often correlates with improved efficacy against target proteins.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-aminophenyl)-3-(trifluoromethyl)benzamide?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminophenyl derivatives. For example:

Acylation : React 3-(trifluoromethyl)benzoyl chloride with 1,2-phenylenediamine in the presence of a base (e.g., triethylamine) to form the amide bond.

Purification : Use column chromatography (e.g., silica gel with dichloromethane/methanol gradients) and confirm purity via thin-layer chromatography (TLC) .

Characterization : Validate intermediates and final products using H-NMR, C-NMR, and high-resolution mass spectrometry (HRMS).

- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid over-substitution or decomposition.

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H-NMR identifies aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.5 ppm). F-NMR confirms trifluoromethyl resonance (δ -60 to -65 ppm) .

- X-ray Crystallography : Resolves molecular geometry, including bond angles and hydrogen-bonding networks (e.g., N–H···O=C interactions) .

- Mass Spectrometry : HRMS validates the molecular formula (e.g., [M+H] at m/z 325.1 for CHFNO).

Q. What biological targets are associated with this compound?

- Methodological Answer :

- Epigenetic Modulation : This compound is structurally analogous to MS-275, a benzamide-class histone deacetylase (HDAC) inhibitor. Target HDAC isoforms (e.g., HDAC1/2/3) using enzymatic assays with fluorescent substrates (e.g., Boc-Lys(Ac)-AMC) .

- Kinase Inhibition : Screen against kinase panels (e.g., BRAF, Trk family) using ATP-binding site competition assays .

Advanced Research Questions

Q. How does substituent positioning (e.g., trifluoromethyl, amine groups) influence the compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Compare analogs (e.g., 3- vs. 4-trifluoromethyl substitution, ortho- vs. para-aminophenyl groups) using HDAC inhibition IC values .

- Key Finding : Ortho-aminophenyl substitution (as in the target compound) enhances HDAC1 selectivity over meta/para analogs by optimizing steric interactions with the enzyme’s catalytic pocket .

- Computational Modeling : Perform molecular docking (e.g., Autodock Vina) to predict binding affinities based on substituent orientation .

Q. What is the mechanistic basis for this compound’s role in epigenetic regulation?

- Methodological Answer :

- HDAC Inhibition Mechanism :

The benzamide group chelates Zn in HDAC’s active site, while the trifluoromethyl group enhances hydrophobic interactions with the enzyme’s surface .

Chromatin immunoprecipitation (ChIP) assays demonstrate increased acetylation at promoters of genes like RELN and GAD67 in neuronal cells .

- Cellular Effects : Measure downstream impacts (e.g., gene expression via qRT-PCR, cell differentiation via flow cytometry).

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the compound’s physicochemical properties?

- Methodological Answer :

- Crystal Packing Analysis : X-ray studies reveal short N–H···F–C interactions (2.8–3.0 Å), stabilizing the solid-state structure and potentially influencing solubility .

- Solubility Studies : Compare logP values (experimental vs. computed) to assess trifluoromethyl’s contribution to lipophilicity. Use shake-flask method with HPLC quantification .

Q. How can researchers reconcile contradictions in reported biological activities of structurally similar benzamides?

- Methodological Answer :

- Case Study : Discrepancies in HDAC inhibition potency between ortho- and para-aminophenyl analogs may arise from:

Assay Variability : Differences in substrate (e.g., recombinant vs. native HDAC isoforms) or detection methods (fluorometric vs. radiometric) .

Cellular Context : Cell permeability (e.g., measured via Caco-2 assays) and metabolism (e.g., cytochrome P450 stability) vary with substituent positioning .

- Resolution : Standardize assays (e.g., CEREP panels) and validate in multiple cell lines (e.g., HEK293, SH-SY5Y).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.